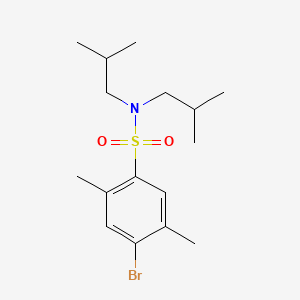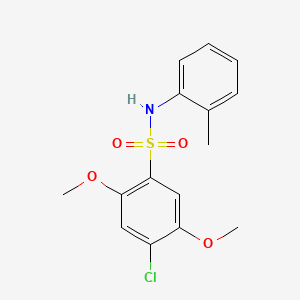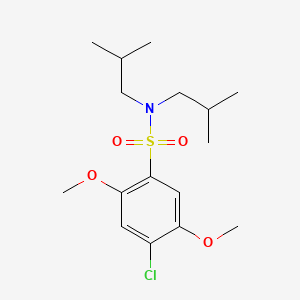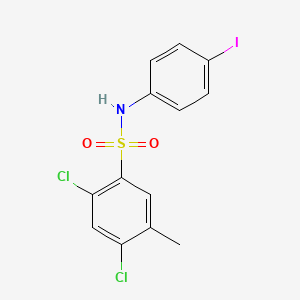
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. MLN4924 has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. This inhibition leads to the accumulation of NEDD8-conjugated proteins and ultimately results in cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. This inhibition leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of the NEDD8-activating enzyme (NAE) in a selective manner. Additionally, this compound has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide. One potential direction is the development of combination therapies that incorporate this compound with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor activity of this compound. Finally, the development of more selective NAE inhibitors may provide additional therapeutic options for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide is a multi-step process that involves the coupling of various chemical intermediates. The first step involves the preparation of 2,4-dichloro-5-methylbenzenesulfonamide, which is then reacted with 4-iodoaniline to form the desired product.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy. Additionally, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and gemcitabine.
Propiedades
IUPAC Name |
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2INO2S/c1-8-6-13(12(15)7-11(8)14)20(18,19)17-10-4-2-9(16)3-5-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSRARQMPPWDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
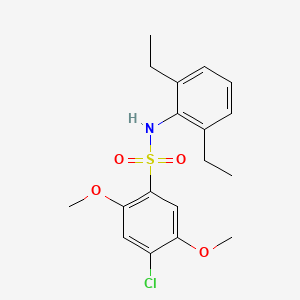
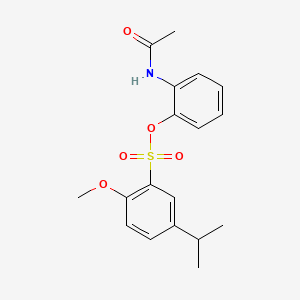

![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
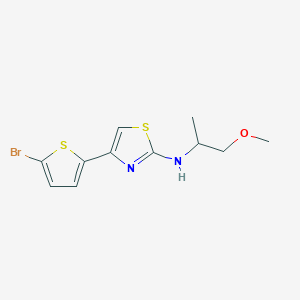
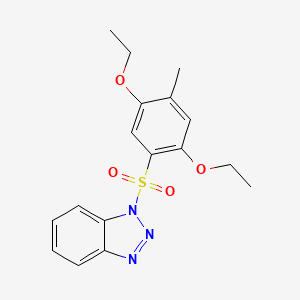
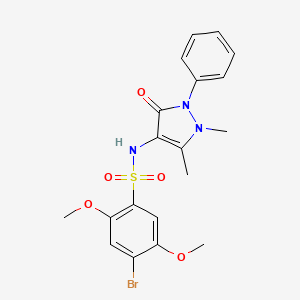
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
